molecular formula C7H12N2O B2599693 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol CAS No. 97749-60-5

1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol

Cat. No.: B2599693
CAS No.: 97749-60-5
M. Wt: 140.186
InChI Key: MRVSTXIBWSRNHV-UHFFFAOYSA-N
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Description

1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of two methyl groups at positions 2 and 5 of the imidazole ring and an ethanol group at position 4. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the development of new materials, including polymers and catalysts.

Future Directions

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests that 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol and similar compounds could have potential applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylimidazole with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The ethanol group can enhance the solubility and bioavailability of the compound, facilitating its interaction with biological systems. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

    1-(2-Methyl-1H-imidazol-4-yl)ethanol: Lacks one methyl group compared to 1-(2,5-Dimethyl-1H-imidazol-4-yl)ethanol.

    1-(2,5-Dimethyl-1H-imidazol-4-yl)methanol: Has a methanol group instead of an ethanol group.

    1-(2,5-Dimethyl-1H-imidazol-4-yl)propane: Has a propane group instead of an ethanol group.

Uniqueness: this compound is unique due to the presence of both methyl groups and the ethanol group, which confer specific chemical and biological properties. These structural features can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(2,5-dimethyl-1H-imidazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-4-7(5(2)10)9-6(3)8-4/h5,10H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRVSTXIBWSRNHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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